N-cyclopentyl-1-(1-methyl-2,3-dihydroindole-6-carbonyl)piperidine-3-sulfonamide
Description
N-cyclopentyl-1-(1-methyl-2,3-dihydroindole-6-carbonyl)piperidine-3-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a piperidine ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
N-cyclopentyl-1-(1-methyl-2,3-dihydroindole-6-carbonyl)piperidine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c1-22-12-10-15-8-9-16(13-19(15)22)20(24)23-11-4-7-18(14-23)27(25,26)21-17-5-2-3-6-17/h8-9,13,17-18,21H,2-7,10-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZUOWQSZGXXCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=C(C=C2)C(=O)N3CCCC(C3)S(=O)(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-(1-methyl-2,3-dihydroindole-6-carbonyl)piperidine-3-sulfonamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction where a suitable piperidine derivative reacts with the indole intermediate.
Introduction of the Sulfonamide Group: The sulfonamide group is typically introduced by reacting the piperidine-indole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Cyclopentyl Group Addition: The final step involves the addition of the cyclopentyl group, which can be achieved through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl group can yield the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopentyl-1-(1-methyl-2,3-dihydroindole-6-carbonyl)piperidine-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. The indole moiety is a common feature in many pharmacologically active compounds, suggesting that this compound could have applications in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-(1-methyl-2,3-dihydroindole-6-carbonyl)piperidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The indole moiety can interact with aromatic residues through π-π stacking interactions, further stabilizing the binding.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-1-(1-methyl-2,3-dihydroindole-6-carbonyl)piperidine-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N-cyclopentyl-1-(1-methyl-2,3-dihydroindole-6-carbonyl)piperidine-3-thiol: Contains a thiol group instead of a sulfonamide.
N-cyclopentyl-1-(1-methyl-2,3-dihydroindole-6-carbonyl)piperidine-3-amine: Features an amine group in place of the sulfonamide.
Uniqueness
The presence of the sulfonamide group in N-cyclopentyl-1-(1-methyl-2,3-dihydroindole-6-carbonyl)piperidine-3-sulfonamide makes it unique compared to its analogs. Sulfonamides are known for their ability to inhibit enzymes and receptors, which can lead to distinct biological activities and therapeutic potential.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
